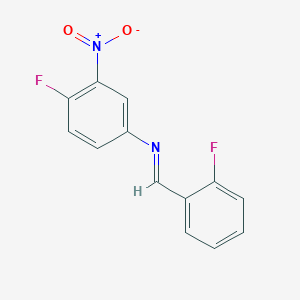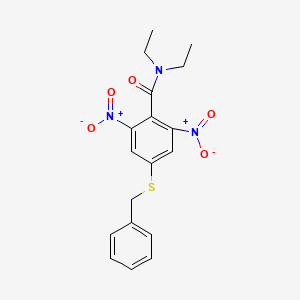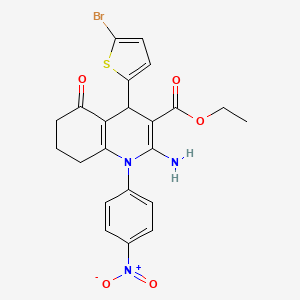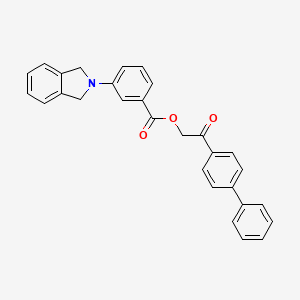![molecular formula C19H23N7O2S3 B11097991 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11097991.png)
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzothiazole and tetrazole rings, followed by the introduction of the cyclohexylamino group and the sulfanyl linkages. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide may have potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations might allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with molecular targets and pathways. The compound’s sulfanyl and amino groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The benzothiazole and tetrazole rings may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its combination of a benzothiazole ring, a tetrazole ring, and a cyclohexylamino group. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C19H23N7O2S3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H23N7O2S3/c1-26-18(23-24-25-26)29-10-16(27)21-13-7-8-14-15(9-13)31-19(22-14)30-11-17(28)20-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,20,28)(H,21,27) |
InChI Key |
CEIMQHIOJZFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11097926.png)

![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)
![Methyl 6-tert-butyl-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097941.png)
![ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097949.png)
![2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097966.png)
![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)
![ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097980.png)
![2-chloro-5-{(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11097984.png)
![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11097997.png)

